molecular formula C7H7NO2 B3244675 3-Amino-4-hydroxybenzaldehyde CAS No. 163036-58-6

3-Amino-4-hydroxybenzaldehyde

Cat. No.: B3244675
CAS No.: 163036-58-6
M. Wt: 137.14 g/mol
InChI Key: LMGGPKYAWHDOLR-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its role as a bacterial metabolite and is classified as a hydroxybenzaldehyde and a substituted aniline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxybenzaldehyde typically involves the nitration of 4-hydroxybenzaldehyde followed by reduction. The nitration process introduces a nitro group at the meta position relative to the hydroxyl group. This is followed by a reduction step, where the nitro group is converted to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-4-hydroxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-hydroxybenzaldehyde is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGGPKYAWHDOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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